Mal-PEG2-NHS, commonly referred to as SM(PEG)2 (CAS: 955094-26-5), is a heterobifunctional crosslinker featuring an N-hydroxysuccinimide (NHS) ester for primary amine reactivity and a maleimide group for sulfhydryl conjugation. The defining structural feature of this molecule is its discrete two-unit polyethylene glycol (PEG2) spacer, which provides a precise 17.6 Å crosslinking distance . In industrial and laboratory procurement, Mal-PEG2-NHS is primarily sourced to replace classic aliphatic or cycloalkane-based crosslinkers, as the PEGylated spacer imparts critical water solubility to the resulting bioconjugates, preventing the precipitation of heavily modified proteins or hydrophobic payloads [1].
Substituting Mal-PEG2-NHS with non-PEGylated baseline comparators, such as SMCC or GMBS, frequently results in severe processability issues during bioconjugation. Classic linkers like SMCC contain highly hydrophobic cyclohexane rings that drive macro-aggregation and precipitation when conjugating hydrophobic drugs or multiple labels to a single carrier protein [1]. Conversely, substituting with longer PEGylated variants, such as Mal-PEG4-NHS (24.6 Å) or Mal-PEG12-NHS (53.4 Å), introduces excessive spacer flexibility and steric bulk that can interfere with tight structural proximity requirements in assays or disrupt the binding affinity of small targeting ligands [2]. Therefore, Mal-PEG2-NHS is strictly required when a workflow demands both the solubility of a PEG spacer and the minimal steric footprint of a 17.6 Å linkage.
During the synthesis of antigen-TLR7/8L bioconjugates using the carrier protein CRM-197, replacing the aliphatic heterobifunctional crosslinker GMBS with Mal-PEG2-NHS mitigated antigen precipitation. The use of the PEG2 spacer increased final antigen recovery from 26% (with GMBS) to 61% (with Mal-PEG2-NHS), while simultaneously reducing the number of unreacted crosslinker groups [1].
| Evidence Dimension | Antigen Recovery Yield (%) |
| Target Compound Data | 61% recovery |
| Comparator Or Baseline | GMBS (26% recovery) |
| Quantified Difference | 2.3-fold increase in antigen recovery |
| Conditions | CRM-197 carrier protein conjugation with TLR7/8L adjuvants |
Minimizes the loss of expensive carrier proteins and antigens during multi-step bioconjugation workflows, directly improving manufacturing cost-efficiency.
In the formulation of Trastuzumab-DM1 conjugates, the classic SMCC linker introduces a hydrophobic cyclohexane ring that drives protein aggregation. Substituting SMCC with Mal-PEG2-NHS yielded conjugates with zero detectable aggregated forms and enabled a higher Drug-to-Antibody Ratio (DAR), while maintaining equivalent binding affinity and antibody-dependent cell-mediated cytotoxicity (ADCC) [1].
| Evidence Dimension | Conjugate Aggregation Profile |
| Target Compound Data | No aggregated forms detected; higher DAR achieved |
| Comparator Or Baseline | SMCC linker (Significant aggregation observed) |
| Quantified Difference | Complete elimination of macro-aggregation |
| Conditions | Trastuzumab-DM1 ADC synthesis and size-variant analysis |
Eliminates aggregation-induced batch failures in ADC manufacturing, ensuring reproducible pharmacokinetic profiles and safety.
For highly multiplexed Exchange-PAINT imaging, antibodies and nanobodies must be conjugated to DNA barcodes without compromising antigen-binding affinity. Mal-PEG2-NHS provides a precisely defined 17.6 Å spacer arm, which offers a smaller steric footprint compared to longer variants like SM(PEG)12 (53.4 Å). This 17.6 Å distance ensures minimum steric hindrance for antigen binding while maintaining sufficient hydrophilicity to keep the highly charged DNA label extended and accessible for imaging probes [1].
| Evidence Dimension | Spacer Arm Length and Steric Footprint |
| Target Compound Data | 17.6 Å (Mal-PEG2-NHS) |
| Comparator Or Baseline | SMCC (8.3 Å, hydrophobic) and SM(PEG)12 (53.4 Å, high steric bulk) |
| Quantified Difference | Provides intermediate 17.6 Å extension, balancing solubility and minimal steric disruption |
| Conditions | DNA-barcoded labeling of nanobodies for super-resolution microscopy |
Provides the exact spatial tolerance required to attach bulky oligonucleotide labels to small targeting proteins without destroying their binding affinity.
Mal-PEG2-NHS is utilized to link hydrophobic cytotoxic payloads (e.g., DM1) to monoclonal antibodies, where its hydrophilic PEG2 spacer prevents the formation of high-molecular-weight aggregates and allows for higher Drug-to-Antibody Ratios (DAR) compared to SMCC [1].
Applied in the synthesis of antigen-adjuvant complexes (such as TLR7/8 agonists linked to CRM-197), where the crosslinker maximizes the recovery yield of expensive carrier proteins by preventing conjugation-induced precipitation [2].
Selected for conjugating DNA barcodes to nanobodies in DNA-PAINT imaging, as the 17.6 Å spacer provides enough extension to keep the highly charged oligonucleotide accessible without introducing steric bulk that would compromise the nanobody's target affinity [3].